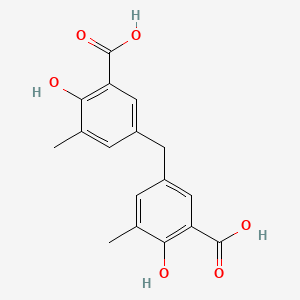

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

CAS No.: 2581-36-4

Cat. No.: VC8024121

Molecular Formula: C17H16O6

Molecular Weight: 316.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2581-36-4 |

|---|---|

| Molecular Formula | C17H16O6 |

| Molecular Weight | 316.30 g/mol |

| IUPAC Name | 5-[(3-carboxy-4-hydroxy-5-methylphenyl)methyl]-2-hydroxy-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C17H16O6/c1-8-3-10(6-12(14(8)18)16(20)21)5-11-4-9(2)15(19)13(7-11)17(22)23/h3-4,6-7,18-19H,5H2,1-2H3,(H,20,21)(H,22,23) |

| Standard InChI Key | UPLNCYRSCVJILM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1O)C(=O)O)CC2=CC(=C(C(=C2)C)O)C(=O)O |

Introduction

Structural Elucidation and Molecular Properties

The molecular structure of 5,5'-methylenebis(2-hydroxy-3-methylbenzoic acid) is defined by two 2-hydroxy-3-methylbenzoic acid moieties connected at the 5-positions by a methylene (-CH-) group. The compound’s InChIKey (XCKVGSXMIITYLL-UHFFFAOYSA-N) and SMILES notation (C(C1=CC(=C(C(C(=O)OC)=C1)OC)C)C=1C=C(C(=C(C(=O)OC)C1)OC)C) confirm this arrangement . Key structural features include:

-

Hydroxyl groups at the 2-position of each benzoic acid ring, enabling hydrogen bonding and metal coordination.

-

Methyl substituents at the 3-position, enhancing steric hindrance and influencing solubility.

-

Carboxylic acid groups at the 1-position, providing sites for esterification or salt formation.

Spectroscopic validation using vapor-phase infrared (IR) spectroscopy yielded a high structure-validation score of 0.956, confirming the accuracy of the computational model . The compound’s exact mass (372.157288 u) and molecular symmetry contribute to its stability in solid and solution states.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.42 g/mol |

| Exact Mass | 372.157288 u |

| InChIKey | XCKVGSXMIITYLL-UHFFFAOYSA-N |

| IR Validation Score | 0.956 |

Synthetic Pathways and Industrial Relevance

The synthesis of 5,5'-methylenebis(2-hydroxy-3-methylbenzoic acid) is inferred from methodologies used for analogous hydroxybenzoic acid derivatives. A pivotal patent (US5910605A) describes the production of 3-hydroxy-2-methylbenzoic acid via hydrogenolysis of 3-benzyloxy-2-methylbenzoic acid using palladium on activated carbon . This process, conducted in aqueous sodium hydroxide, achieves yields exceeding 90% after acetylation with acetic anhydride . Adapting this approach, the target dimer could be synthesized through:

-

Dimerization: Coupling two 2-hydroxy-3-methylbenzoic acid units via a methylene bridge using formaldehyde under acidic or basic conditions.

-

Protection-Deprotection: Temporarily protecting hydroxyl and carboxylic acid groups to prevent side reactions during methylene linkage formation.

The patent also highlights the utility of strong bases (e.g., NaOH) and mineral acids (e.g., HCl) for pH adjustment during isolation . Industrial-scale production would require optimizing reaction parameters such as temperature, catalyst loading, and solvent selection to maximize yield and purity.

Spectroscopic and Analytical Characterization

The compound’s IR spectrum, computed using the SmartSpectra Model v1.42, reveals characteristic absorptions for hydroxyl (3200–3500 cm), carbonyl (1680–1720 cm), and aromatic C=C (1450–1600 cm) groups . Comparative analysis with methyl 2-hydroxy-3-methylbenzoate (NIST WebBook entry SUHLUMKZPUMAFP-UHFFFAOYSA-N) shows shifts in carbonyl stretching frequencies due to the absence of esterification in the parent compound .

Challenges and Future Directions

Current limitations in the understanding of 5,5'-methylenebis(2-hydroxy-3-methylbenzoic acid) include:

-

Synthetic Scalability: Developing cost-effective, high-yield routes for large-scale production.

-

Toxicity Profiling: Assessing biocompatibility and environmental impact.

-

Functionalization: Exploring ester, amide, or metal-organic derivatives for tailored applications.

Future research should prioritize experimental validation of computational spectra, in vitro bioactivity assays, and crystallographic studies to resolve solid-state packing arrangements. Collaboration between synthetic chemists and material scientists will be critical to unlocking the compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume